2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride
Description
Historical Background of 1,2,4-Oxadiazole-Containing Heterocyclic Compounds
The historical development of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of the 1,2,4-oxadiazole heterocycle. Initially classified as azoxime or furo[ab1]diazole, this five-membered heterocyclic ring remained largely unexplored for nearly eight decades following its discovery. The heterocycle finally gained significant attention from chemists around 1960 when photochemical rearrangement phenomena were observed, leading to its transformation into other heterocyclic systems. This renewed interest marked the beginning of systematic investigations into the chemical reactivity and potential applications of 1,2,4-oxadiazole derivatives.
Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, establishing the foundation for their eventual pharmaceutical applications. The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market as a cough suppressant approximately twenty years later, demonstrating the practical medicinal value of this heterocyclic system. This milestone represented a crucial validation of the therapeutic potential inherent in 1,2,4-oxadiazole-containing compounds and spurred further research into structurally related molecules.
The subsequent four decades witnessed extensive exploration of 1,2,4-oxadiazole derivatives, revealing their remarkable versatility in exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. These compounds demonstrated inhibitory potency against various targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pump, cyclooxygenases, and butyrylcholinesterase, while also showing affinity for multiple receptor types. The heterocycle has proven particularly valuable due to its bioisosteric equivalence with ester and amide moieties, offering enhanced stability against hydrolytic degradation while maintaining the ability to form specific interactions such as hydrogen bonding.
Discovery and Characterization of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Hydrochloride
The specific compound this compound represents a sophisticated example of multi-heterocyclic architecture, incorporating the established 1,2,4-oxadiazole framework with additional pharmacologically relevant structural elements. The compound features a piperidine ring attached to the 5-position of the oxadiazole ring, while a pyrimidine moiety occupies the 3-position, creating a complex molecular topology that positions multiple nitrogen-containing heterocycles in strategic proximity. This arrangement provides numerous potential sites for molecular recognition and binding interactions with biological targets.
Characterization of this compound reveals several important structural features that contribute to its chemical behavior and potential biological activity. The molecule exists as a hydrochloride salt, with the additional chloride ion likely associated with the piperidine nitrogen, which represents the most basic site in the molecule. The compound exhibits a powder-like appearance under standard conditions and requires room temperature storage, indicating reasonable stability under normal handling conditions. The molecular architecture places the piperidine ring in a position where it can potentially participate in hydrophobic interactions while maintaining the ability to form hydrogen bonds through its nitrogen atom.
The integration of the pyrimidine ring system adds another layer of complexity to the molecular framework, providing additional nitrogen atoms that can serve as hydrogen bond acceptors or coordination sites. Research has demonstrated that pyrimidine-containing oxadiazole derivatives exhibit enhanced biological activities compared to their simpler analogs, suggesting that the combination of these heterocycles in a single molecule may produce synergistic effects. The specific substitution pattern in this compound positions these heterocyclic elements to maximize potential interactions with biological targets while maintaining appropriate pharmacokinetic properties.
Significance in Heterocyclic Chemistry Research
The development and study of this compound represents a significant contribution to the field of heterocyclic chemistry research, particularly in the context of multi-heterocyclic drug design strategies. This compound exemplifies the modern approach to pharmaceutical research, where multiple pharmacophoric elements are combined to create molecules with enhanced selectivity and potency. The presence of three distinct heterocyclic systems within a single molecular framework provides researchers with a valuable tool for investigating structure-activity relationships and optimizing biological activity through systematic structural modifications.
From a synthetic chemistry perspective, compounds like this compound challenge traditional synthetic methodologies and drive innovation in heterocyclic synthesis. The construction of such complex molecular architectures requires sophisticated synthetic strategies that can efficiently assemble multiple heterocyclic components while maintaining control over regioselectivity and stereochemistry. Recent advances in room temperature synthesis methods and one-pot cyclization procedures have made the preparation of such compounds more accessible to researchers, enabling broader investigation of their properties and applications.
The compound also serves as an important model system for understanding the interactions between different heterocyclic frameworks and their combined effects on molecular properties. Research has shown that the spatial arrangement of nitrogen and oxygen atoms in multi-heterocyclic compounds can significantly influence their ability to form specific interactions with biological targets. The particular arrangement found in this compound provides insights into how different heterocyclic elements can work synergistically to enhance molecular recognition and binding affinity.
The study of this compound contributes to the broader understanding of heterocyclic chemistry principles, including electronic effects, conformational preferences, and intermolecular interactions. These insights have implications beyond the specific compound itself, informing the design of related structures and guiding future research directions in heterocyclic drug discovery. The compound represents a valuable addition to the chemical literature, providing researchers with both a specific molecular entity for investigation and a template for designing related structures with potentially enhanced properties.
Overview of Current Research Directions
Current research involving this compound and related compounds encompasses several important areas of investigation, reflecting the continued interest in multi-heterocyclic compounds for pharmaceutical applications. One significant research direction involves the exploration of enzyme inhibition mechanisms, particularly focusing on the compound's potential interactions with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. Initial screening studies have demonstrated inhibitory activity against this enzyme, suggesting potential therapeutic applications in the treatment of fibrotic diseases where excessive collagen production contributes to pathological processes.
Antimicrobial research represents another active area of investigation, with studies examining the compound's activity against various bacterial and fungal strains. The multi-heterocyclic nature of the compound provides multiple potential mechanisms for antimicrobial action, including disruption of bacterial cell wall synthesis, interference with nucleic acid metabolism, and inhibition of essential enzymatic processes. In vitro studies have revealed promising antibacterial and antifungal activities, with minimum inhibitory concentration values demonstrating significant potency against pathogenic microorganisms including Staphylococcus aureus and Escherichia coli.
Neuropharmacological research has identified potential interactions between the compound and gamma-aminobutyric acid receptors, suggesting possible applications in modulating inhibitory neurotransmission. Binding assays and electrophysiological studies have demonstrated affinity for these receptors, with the compound potentially acting as a modulator of GABAergic signaling pathways. This research direction holds promise for developing new therapeutic approaches for neurological and psychiatric conditions where GABAergic dysfunction plays a role.
Anti-inflammatory research has also emerged as an important area of investigation, with studies examining the compound's ability to inhibit pro-inflammatory cytokine production. In vitro assays measuring cytokine levels, nuclear factor kappa B inhibition, and cyclooxygenase-2 expression have demonstrated significant anti-inflammatory effects. These findings suggest potential applications in treating inflammatory conditions and have prompted further investigation into the molecular mechanisms underlying these anti-inflammatory properties.
The following table summarizes the current research applications and their corresponding investigational outcomes:
| Research Area | Target/Mechanism | Investigational Methods | Observed Outcomes |
|---|---|---|---|
| Enzyme Inhibition | Prolyl-4-hydroxylase | Cell-based assays, Hydroxyproline quantification | Demonstrated inhibitory activity |
| Antimicrobial Activity | Bacterial/Fungal pathogens | Minimum inhibitory concentration testing | Active against S. aureus and E. coli |
| Neuropharmacology | GABA receptors | Binding assays, Electrophysiology | Receptor affinity demonstrated |
| Anti-inflammatory | Cytokine inhibition | In vitro cytokine assays, NF-κB studies | Reduced inflammatory mediators |
Synthetic methodology research continues to focus on developing more efficient routes to compounds of this structural type, with particular emphasis on environmentally friendly approaches and improved yields. Recent advances in microwave-assisted synthesis and mechanochemical approaches have shown promise for reducing reaction times and eliminating the need for volatile organic solvents. These developments are crucial for making such complex compounds more accessible for biological evaluation and potential pharmaceutical development.
Properties
IUPAC Name |
5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O.ClH/c1-2-5-12-8(4-1)11-15-10(16-17-11)9-13-6-3-7-14-9;/h3,6-8,12H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROGLFBTABXCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=NC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride typically involves multiple steps. One common approach includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Reduction: The nitrile is reduced using sodium and ammonium chloride in ethanol to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile with triethylamine as a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine ring fused with an oxadiazole moiety, which is substituted with a piperidine group. This unique structure contributes to its biological activity and interaction with various molecular targets.
General Synthetic Route
The synthesis of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride typically involves the following steps:
- Formation of the Oxadiazole Ring : The initial step involves the reaction of piperidine derivatives with appropriate carboxylic acids or hydrazines to form the oxadiazole core.
- Pyrimidine Coupling : The oxadiazole intermediate is then reacted with pyrimidine derivatives under controlled conditions to yield the target compound.
- Hydrochloride Salt Formation : The final step involves protonation with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Reaction Conditions
The reactions are generally carried out in organic solvents such as ethanol or methanol at elevated temperatures, often requiring catalysts or specific pH conditions to optimize yield.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit specific cancer cell lines. Its ability to interfere with cellular proliferation pathways positions it as a potential lead compound in cancer therapy .
- Neurological Applications : The piperidine moiety suggests potential interactions with neurotransmitter systems. Research is ongoing to explore its effects on neurodegenerative diseases, particularly in modulating synaptic transmission .
Biological Research
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Such studies are critical for understanding its mechanism of action and potential therapeutic benefits .
- Cellular Studies : In vitro studies have shown that this compound can affect cell viability and apoptosis in various cell lines, providing insights into its biological effects and safety profile .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of oxadiazole-piperidine/pyrimidine hybrids. Below is a comparative analysis of structurally related compounds:
Key Comparative Insights:
Ring Size and Flexibility: The piperidine ring (6-membered) in the target compound offers greater conformational flexibility compared to the azetidine (4-membered) analogue, which may enhance binding to larger protein pockets .
Substituent Effects :
- Bromophenyl groups (as in ) increase hydrophobicity, favoring blood-brain barrier penetration for CNS-targeted drugs.
- Methyl or methoxymethyl groups () balance metabolic stability and solubility but may alter steric interactions with biological targets.
Salt Forms :
- Hydrochloride or dihydrochloride salts () enhance solubility for in vitro assays, whereas free bases (e.g., in ) are more suited for lipid-based formulations.
Biological Activity
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Chemical Formula : C₁₁H₁₃N₅O
- Molecular Weight : 231.26 g/mol
- IUPAC Name : 5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole
- PubChem CID : 43622172
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃N₅O |
| Molecular Weight | 231.26 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogens, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values that indicate potent activity.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.15 - 0.20 |
These results suggest that the compound may be effective in treating infections caused by these bacteria.
Anticancer Activity
Additionally, research indicates that the compound has promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8).
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis |
| MEL-8 | 12.50 | Activation of caspase pathways |
In studies, flow cytometry assays revealed that treatment with the compound increased p53 expression levels and cleaved caspase-3 in MCF-7 cells, indicating a mechanism that promotes programmed cell death.
Case Studies and Research Findings
Recent literature provides evidence supporting the biological activities of this compound:
- In Vitro Evaluation : A study published in ACS Omega reported that derivatives similar to this compound exhibited synergistic effects with established antibiotics like Ciprofloxacin and Ketoconazole against resistant bacterial strains .
- Cytotoxicity Studies : Another study highlighted the cytotoxic effects of oxadiazole derivatives on leukemia cell lines, noting that some derivatives showed greater potency than traditional chemotherapeutics like Doxorubicin .
- Mechanistic Insights : Molecular docking studies have suggested strong interactions between the oxadiazole core and various biological targets, which may explain its multifaceted biological activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride, and how are intermediates characterized?
- Methodology : The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring. For example, hydroxylamine hydrochloride is used to convert nitriles into amidoximes, which are then reacted with carboxylic acid derivatives under reflux conditions (e.g., ethanol, 2 hours) to form oxadiazoles . Intermediate characterization relies on LC-MS for purity assessment and NMR (¹H/¹³C) to confirm structural motifs like the piperidine and pyrimidine moieties .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation (H335 hazard) .
- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
- Storage : Store at room temperature in a tightly sealed, moisture-resistant container .
Q. How is the compound purified, and what analytical techniques validate its identity?
- Methodology :
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, DCM/MeOH gradient) .
- Analytical Validation :
- HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : Exact mass calculated (e.g., [M+H]⁺ for C₁₁H₁₅ClN₆O: theoretical vs. observed) .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structural contradictions (e.g., tautomerism in the oxadiazole ring) be resolved experimentally?
- Methodology :
- X-ray Crystallography : Use SHELXL for small-molecule refinement to determine bond lengths and angles, resolving tautomeric forms .
- VT-NMR : Variable-temperature NMR in DMSO-d₆ can detect dynamic equilibria between tautomers by observing peak splitting at low temperatures .
Q. What strategies optimize the compound’s yield in multi-step syntheses, and how are side products minimized?
- Methodology :
- Reaction Optimization :
- Temperature Control : Reflux at 80°C for amidoxime formation reduces byproducts .
- Catalysis : Use HOBt/DCC for efficient amide coupling in pyrimidine functionalization .
- Byproduct Analysis : LC-MS monitors intermediates; scavengers (e.g., polymer-bound trisamine) remove unreacted electrophiles .
Q. How is the compound’s biological activity assessed in receptor-binding studies, and what controls are essential?
- Methodology :
- In Vitro Assays :
- Radioligand Binding : Compete with ⁵-HT₁D receptor ligands (e.g., GR127935) in porcine brain membranes; use 10 µM cold ligand as control .
- Dose-Response Curves : IC₅₀ values calculated via nonlinear regression (GraphPad Prism) .
- Negative Controls : Include vehicle (DMSO) and reference antagonists (e.g., BRL15572) to validate specificity .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how are they validated?
- Methodology :
- ADME Prediction : Use SwissADME to estimate LogP (e.g., 2.1), bioavailability (Lipinski’s Rule of Five), and CYP450 interactions .
- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., rat liver microsomes, NADPH incubation) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffer)?
- Methodology :
- Solubility Testing : Use shake-flask method (1 mg/mL in PBS pH 7.4 vs. DMSO) with HPLC quantification .
- Particle Size Analysis : Sonication or milling reduces particle size, improving apparent solubility .
Q. What experimental approaches reconcile conflicting bioactivity results across cell lines?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
